4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide is a quinoline derivative with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.30 g/mol . Its IUPAC name, N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide, highlights key structural features: a quinoline core substituted at position 3 with a carboxamide group linked to a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c17-14-13(15(21)18-6-7-19-8-10-22-11-9-19)24-16(23)20(14)12-4-2-1-3-5-12/h1-5H,6-11,17H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKVIPPUGWELIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the amide group or the thiazole ring.
Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the amide group can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinolinecarboxamides exhibit diverse biological properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Substituent Effects on Bioactivity
- Methoxy vs.
- Carboxamide vs. Ester Functionalization : Ester derivatives (e.g., pentyl ester in ) often exhibit higher volatility and altered pharmacokinetics compared to carboxamides .
- N-Alkylation : The pentyl chain in N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-... increases lipophilicity, correlating with improved membrane permeability in anticancer assays .
Biological Activity
Overview
4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring, a morpholine moiety, and an amide group, which contribute to its unique chemical properties and biological effects. The compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes, leading to various pharmacological effects. For instance, the thiazole moiety is known for its role in anticancer activity, while the morpholine group may enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For example, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that certain thiazole compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties. Similar thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the chemical structure can enhance antimicrobial potency, indicating that the thiazole scaffold may be a promising platform for developing new antibiotics .
Case Studies
Several studies have explored the biological activities of compounds similar to 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide:
- Antitumor Activity : In vitro studies have shown that thiazole-containing compounds exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Effects : Research has highlighted the efficacy of thiazole derivatives against resistant bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structure of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide allows for diverse modifications that can influence its biological activity:
Key SAR Findings :
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Modifications at specific positions on the thiazole ring can significantly impact antimicrobial efficacy.
Table 2: Structure Modifications and Biological Activity
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased anticancer potency |
| Halogen substitutions on thiazole ring | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via multi-step reactions, including cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization of the morpholine-ethylamine moiety. Key steps involve:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea and α-bromoacetophenone derivatives under reflux in ethanol .
- Step 2: Introduction of the morpholine-ethylamine group via nucleophilic substitution, optimized with triethylamine as a base in dioxane at 20–25°C to achieve yields >85% .
- Critical factors: Solvent polarity (e.g., ethanol vs. acetonitrile), temperature control during exothermic steps, and stoichiometric ratios of reagents significantly impact purity and yield .
Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?
- Answer: A combination of techniques is essential:
- 1H/13C-NMR: Confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH2 groups), thioxo group (δ ~170–175 ppm in 13C), and aromatic protons (δ ~7.2–7.5 ppm for phenyl) .
- FT-IR: Key peaks include ν(C=S) at ~1250 cm⁻¹ and ν(N-H) of the amino group at ~3350 cm⁻¹ .
- Elemental Analysis: Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .
Q. What are the key considerations for designing biological activity assays for this thiazole derivative?
- Answer:
- Assay Selection: Prioritize enzyme inhibition (e.g., kinases, proteases) due to the thioxo group’s electrophilic nature, or antimicrobial assays based on structural analogs like 4-methylthiazole-5-carboxamide derivatives .
- Controls: Include positive controls (e.g., known inhibitors) and vehicle-treated samples to isolate compound-specific effects.
- Dose Optimization: Use logarithmic dilution series (e.g., 0.1–100 μM) to determine IC50 values .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into experimental design for optimizing reaction pathways?
- Answer:
- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways (e.g., morpholine-ethylamine coupling) .
- Solvent Effects: Simulate solvent interactions with COSMO-RS to select optimal solvents (e.g., dioxane vs. DMF) for improved yield .
- Validation: Cross-reference computational predictions with experimental data (e.g., HPLC retention times, NMR shifts) to refine models .
Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound?
- Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to detect metabolites (e.g., oxidation of the morpholine ring) that may reduce in vivo efficacy .
- Formulation Adjustments: Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
- Dose Reconciliation: Recalibrate in vivo doses based on in vitro IC50 values, accounting for plasma protein binding and clearance rates .
Q. How does the presence of the morpholine moiety and thioxo group influence the compound’s pharmacokinetic properties and target binding affinity?
- Answer:
- Morpholine Moieties: Enhance solubility via hydrogen bonding with water and improve blood-brain barrier penetration due to moderate lipophilicity .
- Thioxo Group: Acts as a hydrogen bond acceptor, increasing affinity for cysteine proteases (e.g., cathepsin B) and metal-binding enzymes .
- Synergistic Effects: The morpholine-ethylamine chain may stabilize target interactions through van der Waals forces, while the thioxo group directs electrophilic attack at active sites .
Comparative Analysis Table
| Compound Feature | Impact on Activity | Example from Literature | Reference |
|---|---|---|---|
| Morpholine-ethylamine sidechain | Improved solubility and CNS uptake | Analog: 4-methylthiazole-5-carboxamide derivatives | |
| Thioxo group (C=S) | Enhanced enzyme inhibition | Cathepsin B inhibition (IC50 = 2.1 μM) | |
| Phenyl substitution | Increased hydrophobic interactions | Anticancer activity (GI50 = 8.7 μM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
